5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-iodo-2-methyl-1H-1,2,3-triazole with formylating agents to introduce the aldehyde group at the 4-position . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper iodide to facilitate the cyclization and formylation processes .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Major Products Formed:
- Oxidation leads to 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
- Reduction leads to 5-Iodo-2-methyl-2H-1,2,3-triazole-4-methanol.
- Substitution reactions yield various derivatives depending on the substituent introduced .
Scientific Research Applications
5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
- 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Iodo-2-methyl-2H-1,2,3-triazole-4-methanol
- 5-Iodo-2-methyl-2H-1,2,3-triazole-4-thiol
Uniqueness: 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group in its structureThe aldehyde group provides a site for further functionalization, while the iodine atom can be substituted with other functional groups to create a wide range of derivatives .
Properties
Molecular Formula |
C4H4IN3O |
---|---|
Molecular Weight |
237.00 g/mol |
IUPAC Name |
5-iodo-2-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4IN3O/c1-8-6-3(2-9)4(5)7-8/h2H,1H3 |
InChI Key |
QRKIJJSPOAUFSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)I)C=O |
Origin of Product |
United States |
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